2,4,6-Tri-tert-butyl-N-methylaniline
Overview
Description
2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine and an aniline derivative. It is known for its significant steric effects, which influence its chemical reactivity and electronic properties . The compound has a molecular formula of C19H33N and a molecular weight of 275.47 g/mol .
Mechanism of Action
Target of Action
2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine
Mode of Action
The compound is an aniline derivative . It exhibits a steric effect on charge-transfer (CT) bands in its electronic spectra . This suggests that it may interact with its targets by transferring charge, which could result in changes to the target’s function or structure.
Result of Action
Its reactivity with alkyl iodides under high pressure has been reported , suggesting that it may induce chemical reactions under certain conditions.
Action Environment
Its reactivity under high pressure suggests that physical conditions such as pressure may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tri-tert-butyl-N-methylaniline can be synthesized through the reaction of 2,4,6-tri-tert-butylaniline with methyl iodide under high pressure . The reaction typically involves the use of a solvent such as toluene and a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using similar conditions as those in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butyl-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl iodides to form substituted aniline derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Alkyl Iodides: Used in substitution reactions to introduce alkyl groups.
Solvents: Toluene is commonly used as a solvent in these reactions.
Bases: Potassium carbonate is often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, such as 2,5-di-tert-butyl-N,N-dimethylanilinium iodide and 2,5-di-tert-butyl-N-ethyl-N-ethylanilinium iodide .
Scientific Research Applications
2,4,6-Tri-tert-butyl-N-methylaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,5-Di-tert-butylaniline: Contains fewer tert-butyl groups, resulting in different steric effects.
2,6-Diisopropylaniline: Features isopropyl groups instead of tert-butyl groups, leading to different reactivity.
Uniqueness
2,4,6-Tri-tert-butyl-N-methylaniline is unique due to its combination of steric hindrance and electronic properties, making it a valuable compound for studying steric effects in organic chemistry .
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNLYGZUUPSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364389 | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4566-64-7 | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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